molecular formula C13H14ClNO3 B3078542 2-Aminomethyl-5-phenylfuran-3-carboxylic acid methyl ester hydrochloride CAS No. 1052415-01-6

2-Aminomethyl-5-phenylfuran-3-carboxylic acid methyl ester hydrochloride

Cat. No.: B3078542
CAS No.: 1052415-01-6
M. Wt: 267.71 g/mol
InChI Key: PFOCNSWPAQJAHC-UHFFFAOYSA-N
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Description

. This compound is known for its unique structure, which includes a furan ring substituted with an aminomethyl group and a phenyl group, making it an interesting subject for chemical and pharmaceutical studies.

Preparation Methods

The synthesis of 2-Aminomethyl-5-phenylfuran-3-carboxylic acid methyl ester hydrochloride generally involves several steps:

    Nitrosation Reaction: The process begins with the nitrosation of 2-nitro-5-phenylfuran-3-carboxaldehyde.

    Reduction: The nitro compound is then reduced using sodium sulfite to yield 2-aminomethyl-5-phenylfuran-3-carboxaldehyde.

    Esterification: The carboxaldehyde is esterified to form the methyl ester.

    Hydrochloride Formation: Finally, the methyl ester is converted to its hydrochloride salt form.

Chemical Reactions Analysis

2-Aminomethyl-5-phenylfuran-3-carboxylic acid methyl ester hydrochloride undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aminomethyl group can participate in substitution reactions, often using reagents like halogens or alkylating agents

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

2-Aminomethyl-5-phenylfuran-3-carboxylic acid methyl ester hydrochloride has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-Aminomethyl-5-phenylfuran-3-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways: It can modulate biochemical pathways, potentially leading to therapeutic effects

Comparison with Similar Compounds

2-Aminomethyl-5-phenylfuran-3-carboxylic acid methyl ester hydrochloride can be compared with similar compounds such as:

    2-Aminomethyl-5-phenylfuran-3-carboxylic acid: Lacks the ester group, which may affect its reactivity and applications.

    5-Phenylfuran-3-carboxylic acid methyl ester: Lacks the aminomethyl group, which may influence its biological activity.

    2-Aminomethylfuran-3-carboxylic acid methyl ester:

This compound’s unique combination of functional groups makes it a valuable subject for further research and development in various scientific fields.

Properties

IUPAC Name

methyl 2-(aminomethyl)-5-phenylfuran-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3.ClH/c1-16-13(15)10-7-11(17-12(10)8-14)9-5-3-2-4-6-9;/h2-7H,8,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOCNSWPAQJAHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(OC(=C1)C2=CC=CC=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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